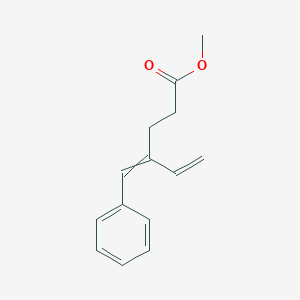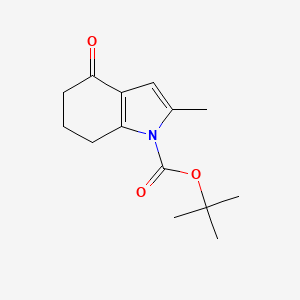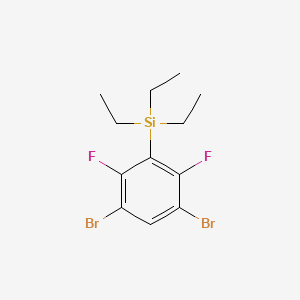
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl-, also known as 1,5-Dibromo-2,4-difluoro-3-(triethylsilyl)benzene, is a chemical compound with the molecular formula C12H16Br2F2Si and a molecular weight of 386.15 g/mol . This compound is characterized by the presence of bromine, fluorine, and silicon atoms, making it a unique organosilicon compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- typically involves the reaction of 3,5-dibromo-2,6-difluorophenyl derivatives with triethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The silicon atom can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 60-100°C and maintaining an inert atmosphere using nitrogen or argon .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and in the development of new materials with unique properties.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into its potential use in drug delivery systems and as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to modify the structure and function of biomolecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (3,5-dibromo-2,6-difluorophenyl)trimethyl-: Similar structure but with methyl groups instead of ethyl groups.
Silane, (3,5-dibromo-2,6-difluorophenyl)triphenyl-: Similar structure but with phenyl groups instead of ethyl groups.
Silane, (3,5-dibromo-2,6-difluorophenyl)triisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
Silane, (3,5-dibromo-2,6-difluorophenyl)triethyl- is unique due to its specific combination of bromine, fluorine, and silicon atoms, which confer distinct chemical properties and reactivity. The presence of ethyl groups also influences its solubility and interactions with other molecules, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
651027-04-2 |
|---|---|
Formule moléculaire |
C12H16Br2F2Si |
Poids moléculaire |
386.14 g/mol |
Nom IUPAC |
(3,5-dibromo-2,6-difluorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16Br2F2Si/c1-4-17(5-2,6-3)12-10(15)8(13)7-9(14)11(12)16/h7H,4-6H2,1-3H3 |
Clé InChI |
YKRBUQSEZXKVCY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C(=CC(=C1F)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
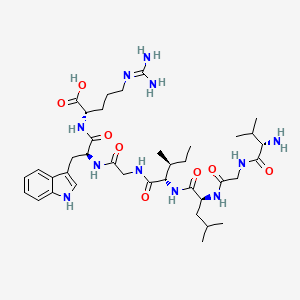

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
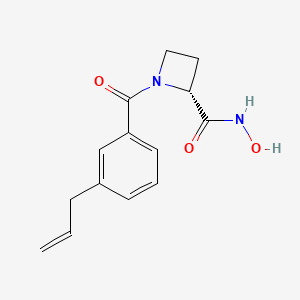
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
